molecular formula C25H29N5O3 B2748177 N'-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 2034287-23-3

N'-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2748177
CAS No.: 2034287-23-3
M. Wt: 447.539
InChI Key: PJSBCNJDARDHAC-UHFFFAOYSA-N
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Description

N'-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound that features a combination of heterocyclic structures, including pyridine, piperidine, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination, which are commonly used in the synthesis of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

N'-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki–Miyaura coupling, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce piperidine derivatives .

Scientific Research Applications

N'-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N'-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N'-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of structural features and potential applications of this compound.

Biological Activity

The compound N'-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for this compound is C22H29N3OC_{22}H_{29}N_{3}O with a molecular weight of approximately 351.5 g/mol. The structure includes a piperidine ring substituted with a 2-methylpyridine group and an azatricyclo framework, which may influence its pharmacological properties.

Key Structural Features

FeatureDescription
Molecular Formula C22H29N3O
Molecular Weight 351.5 g/mol
Functional Groups Amide, Heterocycle
Structural Complexity Contains multiple rings and substituents

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets due to its structural diversity. The presence of nitrogen-containing heterocycles suggests potential interactions with receptors or enzymes involved in various metabolic pathways.

Pharmacological Profiles

Research indicates that compounds similar to this structure may exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially influencing cytokine production.
  • Neuropharmacological Effects : Given the piperidine moiety, there may be implications for central nervous system activity.

Case Studies

  • Anticancer Studies : A study demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against hepatocellular carcinoma (HCC) cell lines, suggesting potential therapeutic applications in oncology .
  • Inflammation Modulation : Research involving related compounds indicated that they could inhibit the production of pro-inflammatory mediators such as IL-6 and IL-8, which are critical in various inflammatory diseases .
  • Neuroactive Properties : Compounds containing piperidine rings have been explored for their effects on neurotransmitter systems, indicating potential use in treating neurodegenerative disorders .

Binding Affinities and Inhibitory Constants

Experimental studies are required to determine specific binding affinities for target interactions. Preliminary data suggest that these compounds may exhibit moderate to high affinity for certain receptors involved in inflammation and cancer signaling pathways.

Toxicological Profile

The Ames test indicates that some derivatives of this compound are non-toxic, suggesting safety for further development . However, comprehensive toxicological evaluations are necessary to confirm safety profiles.

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c1-16-11-21(4-7-26-16)29-9-5-17(6-10-29)15-27-24(32)25(33)28-20-12-18-3-2-8-30-22(31)14-19(13-20)23(18)30/h4,7,11-13,17H,2-3,5-6,8-10,14-15H2,1H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSBCNJDARDHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C5C(=C3)CC(=O)N5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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